molecular formula C14H20N2O5 B11041249 ethyl 4-((2-ethoxy-2-oxoethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

ethyl 4-((2-ethoxy-2-oxoethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B11041249
M. Wt: 296.32 g/mol
InChI Key: SYWLYACRXKZMHQ-UHFFFAOYSA-N
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Description

Ethyl 4-((2-ethoxy-2-oxoethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with ethoxy, oxoethyl, and carbamoyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((2-ethoxy-2-oxoethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multiple steps. One common method includes the reaction of 3,5-dimethylpyrrole-2-carboxylic acid with ethyl chloroformate in the presence of a base to form the ethyl ester. This intermediate is then reacted with 2-ethoxy-2-oxoethyl isocyanate to introduce the carbamoyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-ethoxy-2-oxoethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Ethyl 4-((2-ethoxy-2-oxoethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-((2-ethoxy-2-oxoethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism .

Properties

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

IUPAC Name

ethyl 4-[(2-ethoxy-2-oxoethyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H20N2O5/c1-5-20-10(17)7-15-13(18)11-8(3)12(16-9(11)4)14(19)21-6-2/h16H,5-7H2,1-4H3,(H,15,18)

InChI Key

SYWLYACRXKZMHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=C(NC(=C1C)C(=O)OCC)C

Origin of Product

United States

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